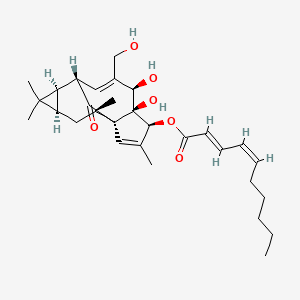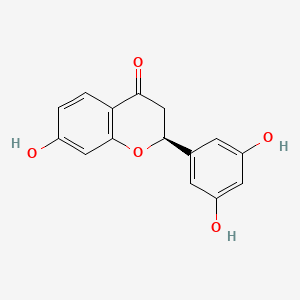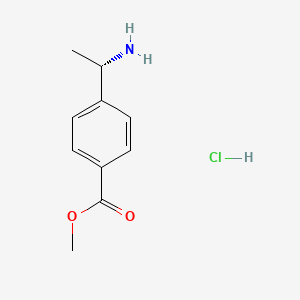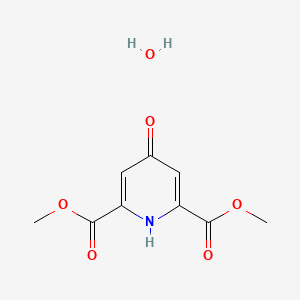
车叶草酸二甲酯一水合物
描述
Chelidamic acid, also known as 4-Hydroxypyridine-2,6-dicarboxylic acid or 1,4-Dihydro-4-oxo-2,6-pyridinedicarboxylic acid hydrate, is a heterocyclic organic acid with a pyran skeleton . It is a hydroxylated derivative of 2,6-pyridine-dicarboxylic acid (DPA) and is a trianionic chelating agent .
Molecular Structure Analysis
The molecular structure of Chelidamic acid involves different tautomeric and zwitterionic forms . In the crystal structures of Chelidamic acid methanol monosolvate, both ester molecules adopt the hydroxypyridine form .
Chemical Reactions Analysis
The protonation of Chelidamic acid was studied using potentiometry and calorimetry in 0.1 mol·L −1 NaClO4 solution at 298 K under standard pressure . There are three successive protonation steps. The protonation constants of each step (log 10K) are calculated as 10.74±0.01, 3.22±0.02, and 1.63±0.03 . The first two protonation steps are exothermic, while the last step is endothermic .
Physical And Chemical Properties Analysis
Chelidamic acid is a brown powder with a melting point of 267 °C (dec.) (lit.) . It has an empirical formula of C7H5NO5 · xH2O and a molecular weight of 183.12 (anhydrous basis) .
科学研究应用
- Among the tested “conformationally restricted glutamate analogs,” chelidamic acid stands out as one of the most potent inhibitors of glutamate decarboxylase .
- For instance, it was employed in the preparation of 4-Chloro-N,N,N′,N′-tetraethylpyridine-2,6-dicarboxamide .
Glutamate Decarboxylase Inhibition
Synthetic Chemistry
Crystal Engineering and Pseudopolymorphism
作用机制
Target of Action
Chelidamic acid dimethyl ester monohydrate, also known as dimethyl 4-oxo-1H-pyridine-2,6-dicarboxylate;hydrate, is a potent inhibitor of glutamate decarboxylase . Glutamate decarboxylase is an enzyme that catalyzes the decarboxylation of glutamate to GABA and CO2. This enzyme plays a crucial role in the GABAergic neurotransmission pathway, which is involved in a variety of neurological functions.
Mode of Action
The compound interacts with its target, glutamate decarboxylase, by binding to its active site and inhibiting its function . This inhibition disrupts the conversion of glutamate to GABA, leading to changes in neurotransmission.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic neurotransmission pathway . By inhibiting glutamate decarboxylase, the compound reduces the production of GABA, a major inhibitory neurotransmitter in the central nervous system. This can lead to an increase in neuronal excitability and changes in various neurological functions.
Result of Action
The inhibition of glutamate decarboxylase by chelidamic acid dimethyl ester monohydrate leads to a decrease in GABA production . This can result in increased neuronal excitability, potentially affecting various neurological functions. The specific molecular and cellular effects would depend on the extent of GABA reduction and the specific neural circuits involved.
安全和危害
属性
IUPAC Name |
dimethyl 4-oxo-1H-pyridine-2,6-dicarboxylate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5.H2O/c1-14-8(12)6-3-5(11)4-7(10-6)9(13)15-2;/h3-4H,1-2H3,(H,10,11);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFAAISLTBOWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C=C(N1)C(=O)OC.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-Hydroxy-2,6-pyridinedicarboxylate monohydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



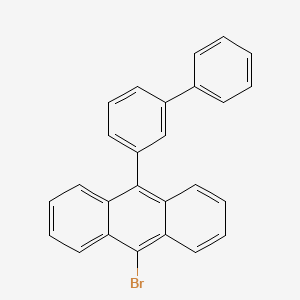
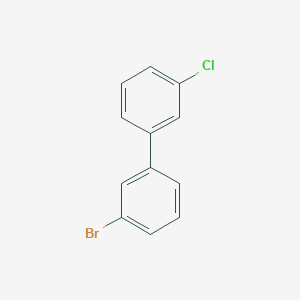
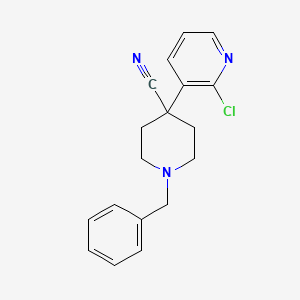
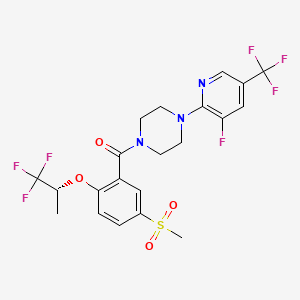
![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid](/img/structure/B3029944.png)
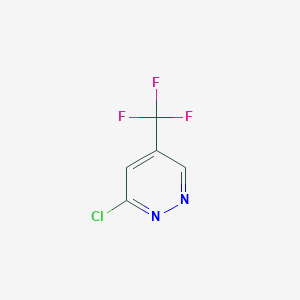

![4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B3029949.png)

